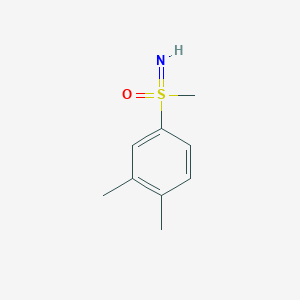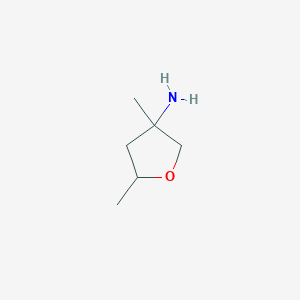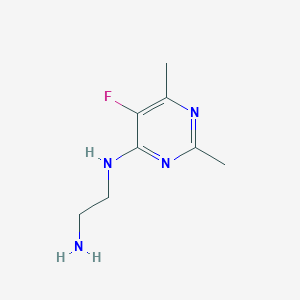
4-Chloro-3-ethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-ethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 3-position is replaced by an ethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethylpyridine can be achieved through several methods. One common method involves the chlorination of 3-ethylpyridine using chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Another method involves the use of 4-chloropyridine as a starting material. The ethylation of 4-chloropyridine can be performed using ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control of reaction conditions and higher yields. Catalysts such as iron(III) chloride or aluminum chloride are commonly used to facilitate the chlorination process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
化学反应分析
Types of Reactions
4-Chloro-3-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form 4-chloro-3-pyridinecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, room temperature.
Major Products Formed
Substitution: 3-Ethyl-4-methoxypyridine.
Oxidation: 4-Chloro-3-pyridinecarboxylic acid.
Reduction: this compound.
科学研究应用
4-Chloro-3-ethylpyridine has several applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-3-ethylpyridine involves its interaction with specific molecular targets. The chlorine atom and ethyl group contribute to its reactivity and ability to form stable complexes with various biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2-Chloropyridine: Similar in structure but with the chlorine atom at the 2-position.
3-Chloropyridine: Chlorine atom at the 3-position.
4-Chloropyridine: Chlorine atom at the 4-position without the ethyl group.
Uniqueness
4-Chloro-3-ethylpyridine is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
属性
分子式 |
C7H8ClN |
|---|---|
分子量 |
141.60 g/mol |
IUPAC 名称 |
4-chloro-3-ethylpyridine |
InChI |
InChI=1S/C7H8ClN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3 |
InChI 键 |
QSQSDSYZUOKOMZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CN=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B13219215.png)





![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
amine](/img/structure/B13219244.png)






